![molecular formula C17H10O4 B2674436 2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione CAS No. 29874-34-8](/img/structure/B2674436.png)
2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione
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Overview
Description
The compound “2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione” is an organic compound that contains a benzodioxole group . The benzodioxole group is a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
COX Inhibitors and Cytotoxic Agents
Benzodioxole derivatives, including the compound , have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against the COX1 and COX2 enzymes, which are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compound against the COX1 enzyme was found to be 4f with an IC50 of 0.725 µM . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .
Antidiabetic Agents
Benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety . In vivo experiments revealed that five doses of IIc substantially reduced mice blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in contrast to the control group .
Anticancer Agents
The compound has also shown significant activity against four cancer cell lines (26–65 µM) . The compelling in vitro anticancer efficacy of IIc and its safety for normal cells underscores the need for further in vivo assessment of this promising compound .
Selectivity Between Cancer Cells and Normal Cells
Data obtained (IC50 > 30 μM) revealed that they exhibited good selectivity between cancer cells and normal cells .
Preparation of Eutylone Analogs
This procedure has been also employed for the preparation of eutylone analogs .
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-16-11-3-1-2-4-12(11)17(19)13(16)7-10-5-6-14-15(8-10)21-9-20-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYAPITKWBLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-ylmethylene)-1H-indene-1,3(2H)-dione |
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